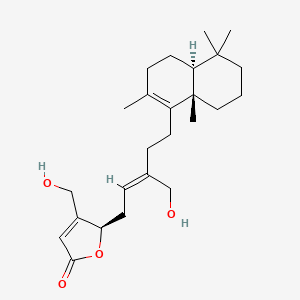

16-epi-Luffarin L

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H38O4 |

|---|---|

Molecular Weight |

402.6 g/mol |

IUPAC Name |

(2R)-2-[(Z)-5-[(4aS,8aS)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-(hydroxymethyl)pent-2-enyl]-3-(hydroxymethyl)-2H-furan-5-one |

InChI |

InChI=1S/C25H38O4/c1-17-6-11-22-24(2,3)12-5-13-25(22,4)20(17)9-7-18(15-26)8-10-21-19(16-27)14-23(28)29-21/h8,14,21-22,26-27H,5-7,9-13,15-16H2,1-4H3/b18-8-/t21-,22+,25-/m1/s1 |

InChI Key |

QJXKKRHELODLFT-CLIBVECOSA-N |

Isomeric SMILES |

CC1=C([C@]2(CCCC([C@@H]2CC1)(C)C)C)CC/C(=C/C[C@@H]3C(=CC(=O)O3)CO)/CO |

Canonical SMILES |

CC1=C(C2(CCCC(C2CC1)(C)C)C)CCC(=CCC3C(=CC(=O)O3)CO)CO |

Synonyms |

16-epi-luffarin L luffarin L |

Origin of Product |

United States |

Isolation and Source Organism Characteristics of 16 Epi Luffarin L

Ecological Niche and Taxonomy of the Producing Organism

Luffarins, including Luffarin L, were initially isolated from the marine sponge Luffariella geometrica. acs.org Marine sponges are sessile filter-feeding organisms that inhabit diverse marine environments globally. uib.nomdpi.com They are known to be a rich source of structurally diverse and biologically active secondary metabolites, many of which are produced by symbiotic microorganisms or the sponges themselves as a defense mechanism against predation and competition. mdpi.com

The genus Luffariella belongs to the order Dictyoceratida within the class Demospongiae. nih.gov These sponges are characterized by a skeleton composed of spongin fibers, lacking mineral spicules. The ecological niche of Luffariella geometrica involves subtidal marine habitats. naturalis.nl The specific environmental conditions and geographical distribution contributing to the production of 16-epi-Luffarin L and other luffarins by L. geometrica are linked to the broader ecological factors influencing marine sponge biodiversity and the biosynthesis of their secondary metabolites. frontiersin.orgpreslia.czresearchgate.net

Methodologies for Initial Extraction and Crude Fractionation

The initial step in obtaining marine natural products like this compound from sponge material typically involves extraction using organic solvents. uib.novliz.bemdpi.commdpi.com For luffarins from Luffariella geometrica, the sponge material is commonly subjected to extraction with solvents or solvent mixtures. While specific details for the extraction of this compound from its natural source are not extensively detailed in the provided search results, general methodologies for marine sponge extraction involve using solvents such as methanol, dichloromethane, ethanol, or combinations thereof. uib.novliz.bemdpi.commdpi.com

Following initial extraction, crude fractionation is performed to reduce the complexity of the extract and enrich the target compounds. This can involve techniques such as solvent partitioning, where the crude extract is partitioned between immiscible solvents to separate compounds based on their polarity. mdpi.com Another common approach is vacuum liquid chromatography or open column chromatography using various stationary phases and solvent gradients to obtain fractions containing compounds with similar properties.

For instance, studies on other Luffariella species or marine sponges have employed methanol/dichloromethane extraction followed by rotary evaporation to obtain crude extracts. vliz.beresearchgate.net Subsequent steps might involve further partitioning or initial chromatographic separation to yield less complex fractions for targeted purification.

Chromatographic Strategies for Pure Compound Isolation

Achieving the isolation of pure this compound from the complex crude extract requires sophisticated chromatographic techniques. High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of marine natural products. uib.nomdpi.com Both analytical and preparative HPLC are utilized, often employing reversed-phase columns, which separate compounds based on their hydrophobicity. mdpi.com

The synthesis of this compound and Luffarin L has been reported, utilizing chromatographic methods for purification of synthetic intermediates and the final products. acs.orgchemrxiv.orgorcid.orgresearchgate.net While these reports focus on synthetic routes, they highlight the importance of chromatography in separating closely related isomers like Luffarin L and this compound, which differ in stereochemistry at the C-16 position. acs.orgchemrxiv.org

Chromatographic strategies for isolating sesterterpenoids from marine sponges often involve a combination of techniques. Initial fractionation might be achieved using normal-phase column chromatography, followed by more resolving techniques like HPLC. plos.org The choice of stationary phase, mobile phase composition, and elution gradient are critical for achieving effective separation of structurally similar compounds present in the sponge extract. Detection is typically performed using UV-Vis detectors, especially for compounds with chromophores, or by mass spectrometry (LC-MS) for more comprehensive analysis and purification. uib.nomdpi.com

Data regarding the specific chromatographic parameters (e.g., column type, solvent system, flow rate) used for the direct isolation of this compound from Luffariella geometrica were not explicitly found in the provided search results focusing solely on the isolation aspect. However, the synthesis literature confirms that chromatographic methods are essential for separating this compound from related compounds and its isomer Luffarin L. acs.orgchemrxiv.orgresearchgate.net

Advanced Synthetic Strategies and Stereochemical Control for 16 Epi Luffarin L

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of 16-epi-Luffarin L, as well as its natural epimer Luffarin L, often targets the formation of the central macrocyclic ring and the attachment of the side chain containing the furanone moiety. A key disconnection frequently envisioned is the macrocyclization step that forms the luffarane skeleton. acs.orgresearchgate.netresearchgate.net

One prominent retrosynthetic strategy involves a temporary silicon-tethered ring-closing metathesis (RCM) as the key step to construct the macrocycle. acs.orgresearchgate.netnih.gov This approach disconnects the molecule into a nor-diterpenic fragment and a furanone-containing fragment. acs.org The nor-diterpenic fragment can be derived from commercially available (-)-sclareol. acs.orgresearchgate.netnih.govresearchgate.net The furanone fragments, which differ in stereochemistry at C-16 for Luffarin L and this compound, can be synthesized from a carbohydrate precursor like 2-deoxy-D-ribose. acs.orgresearchgate.netchemrxiv.org

Another retrosynthetic perspective, particularly for related luffarins like Luffarin I, proposes the furan (B31954) ring as a key intermediate that can be added to the side chain of an aldehyde via organometallic addition. researchgate.netnih.govscispace.com This side chain can, in turn, be obtained through a Wittig olefination of a methyl ketone, which is derived from (-)-sclareol. researchgate.netnih.govscispace.com

Key disconnections in the synthesis of luffarins often involve breaking C-C bonds to simplify the structure into manageable building blocks, such as the nor-diterpenic core and the furanone side chain. The choice of disconnection is heavily influenced by the intended macrocyclization strategy and the need to control the stereochemistry at various centers.

Total Synthesis Approaches and Comparative Methodologies

The total synthesis of this compound and related luffarins has been pursued through different strategies, each with its own advantages and challenges.

Convergent vs. Linear Synthetic Pathways

Synthetic strategies can broadly be classified as linear or convergent. In a linear synthesis, the molecule is built step-by-step in a sequential manner. In contrast, a convergent synthesis involves the preparation of several key fragments independently, which are then coupled in a later stage to form the final molecule. uniurb.itwikipedia.org

The synthesis of Luffarin L and this compound using the temporary silicon-tethered RCM approach exemplifies a convergent strategy, where the nor-diterpenic fragment and the furanone fragments are synthesized separately before being linked and subjected to macrocyclization. acs.org

Challenges in Macrocyclic Ring Closure Strategies (e.g., Temporary Silicon-Tethered Ring-Closing Metathesis)

The formation of macrocyclic rings, such as the luffarane skeleton in this compound, presents significant synthetic challenges. mdpi.comnih.govuni-kiel.de Macrocyclization reactions often suffer from unfavorable entropic penalties and competing intermolecular reactions, such as oligomerization, which typically necessitate high-dilution conditions to favor the desired intramolecular cyclization. mdpi.com However, high-dilution conditions can lead to large reaction volumes, increasing solvent costs and waste. drughunter.com

Ring-closing metathesis (RCM) is a powerful tool for the construction of carbon-carbon double bonds within macrocycles and has been successfully applied in the synthesis of luffarins. acs.orgresearchgate.netresearchgate.netnih.gov The temporary silicon-tethered RCM strategy employed for the synthesis of Luffarin L and this compound is a notable example. acs.orgnih.gov In this approach, a temporary silicon linker is used to connect the two ends of the linear precursor, holding them in proximity to facilitate the intramolecular RCM reaction. acs.org This tether effectively increases the "effective molarity" of the reacting groups, promoting cyclization over polymerization. uni-kiel.de

Despite the utility of RCM, challenges remain in optimizing reaction conditions, catalyst selection, and managing potential E/Z isomer formation at the newly formed double bond within the macrocycle. drughunter.comcam.ac.uknih.gov The choice of catalyst is crucial and can be influenced by factors such as reaction performance, stability, and cost. drughunter.com Achieving high yields and selectivity in macrocyclization, particularly for medium-sized rings, can be difficult. nih.govuni-kiel.de

Other macrocyclization strategies used in natural product synthesis include macrolactonization, macrolactamization, and transition metal-catalyzed cross-coupling reactions. researchgate.netnih.govmdpi.com Each method has its own set of challenges and applicability depending on the specific structure of the target macrocycle.

Stereoselective and Enantioselective Methodologies in Synthesis

Control over the stereochemistry is paramount in the synthesis of chiral natural products like this compound, which possesses multiple stereogenic centers. scispace.commdpi.commdpi.com Stereoselective and enantioselective methodologies are essential to ensure the formation of the desired stereoisomer. ethz.chwikipedia.org

Control of Chiral Centers and Stereogenic Units

The synthesis of this compound requires the precise control of the absolute and relative configurations of its chiral centers. This is often achieved by starting with enantiomerically pure building blocks derived from the chiral pool or by employing asymmetric synthetic methods. ethz.ch

For instance, the synthesis of the furanone fragments for Luffarin L and this compound utilizes 2-deoxy-D-ribose, a readily available chiral starting material, to establish the correct stereochemistry in this part of the molecule. acs.orgresearchgate.netchemrxiv.org The nor-diterpenic fragment is synthesized from (-)-sclareol, another natural product with defined stereochemistry. acs.orgresearchgate.netnih.govresearchgate.net

Stereogenic units, which can include chiral centers, double bonds with defined configurations (E or Z), and other elements of chirality, must be controlled throughout the synthetic sequence. Strategies such as substrate control, reagent control, and the use of chiral auxiliaries or catalysts are employed to influence the stereochemical outcome of reactions. ethz.chwikipedia.org

Diastereoselective and Enantioselective Transformations

Diastereoselective transformations create new stereocenters with a specific relative configuration to existing ones within a molecule. Enantioselective transformations, on the other hand, produce one enantiomer in preference to the other, often from an achiral or racemic precursor, typically through the use of chiral reagents or catalysts. ethz.chwikipedia.org

In the synthesis of luffarins, diastereoselective reactions are crucial for setting the relative stereochemistry between adjacent or nearby chiral centers within the building blocks and during their coupling. For example, a key strategy in the synthesis of Luffarin I involved a diastereoselective reduction of an intermediate ketone to establish the stereochemistry at C-16. researchgate.netscispace.commdpi.com

Enantioselective methodologies are employed to establish the absolute configuration of the initial chiral centers if not starting from the chiral pool, or to introduce new chiral centers enantioselectively during the synthesis. While the synthesis of Luffarin L and this compound discussed utilizes chiral pool starting materials, other approaches to related natural products might involve enantioselective steps such as asymmetric reductions, oxidations, or carbon-carbon bond forming reactions catalyzed by chiral complexes or enzymes. beilstein-journals.orgresearchgate.netmdpi.com

The temporary silicon-tethered RCM, while primarily a macrocyclization strategy, also plays a role in setting the geometry of the newly formed double bond within the macrocycle, which is another aspect of stereochemical control. acs.org

The successful synthesis of this compound relies on a combination of these stereoselective and enantioselective methodologies applied strategically throughout the convergent synthetic route to build the complex molecular architecture with the correct three-dimensional arrangement of atoms.

Synthesis of this compound Analogues and Derivatives for Research Probes

The synthesis of this compound and its analogues is a critical endeavor for both confirming structural assignments and enabling comprehensive biological activity studies, particularly Structure-Activity Relationship (SAR) investigations nih.gov. Synthetic efforts have focused on constructing the complex luffarane skeleton and introducing modifications to probe the impact of different structural features on biological activity nih.gov.

One notable synthetic approach to this compound and its epimer, Luffarin L, utilizes a temporary silicon-tethered ring-closing metathesis (RCM) reaction as a key step to form the central luffarane skeleton nih.gov. This strategy involves linking a nor-diterpenic fragment, often synthesized from readily available starting materials like (-)-sclareol, with appropriate furanone intermediates via a silicon tether nih.gov. The subsequent RCM reaction of the resulting diene intermediates furnishes the desired cyclic system nih.gov. Deprotection steps then yield Luffarin L and this compound nih.gov. This methodology allows for the controlled construction of the sesterterpene core, providing a foundation for analogue synthesis nih.gov.

Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies with this compound and its analogues aim to identify the key structural determinants responsible for their observed biological activities, such as antiproliferative effects nih.gov. By synthesizing and evaluating derivatives with targeted structural changes, researchers can gain insights into how variations in the molecule's architecture affect its interaction with biological targets nih.gov.

Modifications often focus on the butenolide fragment in the side chain, which is considered an important feature for biological activity in analogous compounds nih.gov. Changes to this moiety, or to the stereochemistry at key positions like C-16, can significantly impact activity nih.gov. For instance, the synthesis of both Luffarin L (with a specific configuration at C-16) and this compound (with the inverted configuration at C-16) allows for the direct comparison of their biological effects, highlighting the importance of this stereocenter nih.gov.

Studies on related luffarin analogues, such as 16-epi-luffarin I, have also demonstrated the value of SAR investigations. The synthesis of 16-epi-luffarin I and its analogues using strategies involving RCM has allowed for the evaluation of their antiproliferative activity against various human solid tumor cell lines. These studies have shown that the presence of the butenolide fragment can be crucial for enhanced activity.

While specific detailed data tables for this compound analogues and their activities were not extensively detailed in the search results, the principle of synthesizing a series of analogues with systematic modifications and testing their biological activity is the cornerstone of SAR studies in this area nih.gov.

Preparation of Labeled Analogues for Mechanistic Investigations

The synthesis of labeled analogues, although not explicitly detailed in the provided search snippets for this compound, is a logical extension of SAR studies and is crucial for understanding the mechanistic basis of a compound's biological activity. Labeled analogues, incorporating isotopes such as deuterium, tritium, or carbon-14, or incorporating reporter groups, can be used in various experiments to track the compound's absorption, distribution, metabolism, and excretion (ADME), as well as its binding to specific cellular targets.

For compounds like this compound, where antiproliferative activity has been observed or is being investigated, labeled analogues would be invaluable tools to:

Determine cellular uptake and efflux mechanisms.

Identify intracellular localization.

Investigate metabolic pathways and the structure of active metabolites.

Study binding interactions with potential protein targets through techniques like pull-down assays or autoradiography.

Biosynthetic Pathway Elucidation of 16 Epi Luffarin L

Precursor Incorporation Studies and Isotopic Labeling Experiments

Precursor incorporation studies, often coupled with isotopic labeling, are fundamental techniques in the investigation of natural product biosynthesis. These methods involve feeding the producing organism with molecules suspected to be biosynthetic precursors, which have been labeled with stable isotopes such as Carbon-13 (¹³C), Hydrogen-2 (²H), or Nitrogen-15 (¹⁵N). By tracing the incorporation of the labeled atoms into the final natural product, researchers can infer which exogenous molecules are utilized in the biosynthetic process and how their carbon skeletons are assembled.

For sesterterpenes like luffarins, the primary building blocks are expected to be derived from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These C₅ units are the universal precursors for all terpenoids and are typically synthesized via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. Feeding experiments with isotopically labeled acetate, mevalonate, or glucose to the sponge or its associated microorganisms could reveal the origin of the sesterterpene (C₂₅) skeleton of luffarins. For instance, if the MVA pathway is active, labeled mevalonate would be incorporated. Analysis of the labeling pattern in the isolated 16-epi-Luffarin L using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) allows for the mapping of the precursor's atoms onto the product's structure, providing insights into the cyclization and modification steps involved. Studies on other marine natural products, such as pyrrole-imidazole alkaloids and apratoxin A, have successfully utilized isotopic labeling to identify precursors like amino acids and to understand the assembly of complex structures.

Putative Biosynthetic Intermediates and Enzyme Identification

Identifying putative biosynthetic intermediates is another critical step. Based on the proposed structure and known terpenoid biosynthetic logic, researchers can hypothesize potential intermediate molecules. These intermediates can sometimes be isolated from the producing organism, often in smaller quantities than the final product. Their structures can be confirmed through spectroscopic methods.

Enzyme identification often follows the identification of intermediates and the understanding of the chemical transformations involved. Enzymes are the biological catalysts that facilitate each step in the biosynthetic pathway. Based on the type of chemical reaction (e.g., cyclization, oxidation, reduction, glycosylation), researchers can hypothesize the classes of enzymes involved (e.g., terpene cyclases, cytochrome P450 enzymes, reductases, glycosyltransferases). Genomic and transcriptomic data from the producing organism (the sponge or its symbionts) can then be searched for genes encoding these types of enzymes.

Enzyme function can be confirmed through in vitro biochemical assays, where a putative enzyme is expressed and incubated with a hypothesized substrate (an intermediate) to see if the expected product of the reaction is formed. Advances in proteomics, such as chemoproteomics using activity probes, are also being employed to identify functional enzymes involved in natural product biosynthesis by targeting proteins that interact with specific substrates or inhibitors. While specific intermediates and enzymes for this compound biosynthesis are not detailed in the search results, the general approach for sesterterpenes would involve identifying the cyclase responsible for forming the core luffarane skeleton and subsequent enzymes that introduce the functional groups and modifications, including those that dictate the stereochemistry at C-16.

Genetic Basis of Luffarin Biosynthesis in the Producing Organism

Elucidating the genetic basis involves identifying the genes that encode the enzymes responsible for the entire biosynthetic pathway. For marine natural products, this is often complicated by the fact that the actual producer might be a microbial symbiont rather than the marine invertebrate itself. Genomic sequencing of the producing organism (sponge) and its associated microbial community (metagenomics) is a powerful approach to uncover biosynthetic gene clusters (BGCs).

Biosynthetic genes for natural products are frequently organized into BGCs in microbial genomes, facilitating their identification through bioinformatics tools that scan for genes encoding enzymes characteristic of specific pathways (e.g., polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), terpene synthases). While luffarins are sesterterpenes (derived from the terpenoid pathway), their biosynthesis might involve enzymes from mixed pathways or dedicated terpene cyclase BGCs.

Once candidate BGCs are identified, techniques like gene knockout or silencing in culturable organisms can confirm the involvement of specific genes in the production of luffarins. Heterologous expression, where the entire BGC or individual genes are transferred into a model organism (like E. coli or yeast), can also be used to demonstrate the production of the natural product or intermediates and to study enzyme function in a controlled environment. The genetic basis for the biosynthesis of many marine natural products, particularly from microbes, has seen significant progress due to these molecular techniques. Applying these genomic and metagenomic approaches to the Luffariella sponge and its symbionts is key to understanding the genetic machinery behind luffarin production, including the specific enzymes that lead to the formation of the 16-epi stereochemistry.

Chemoenzymatic Approaches to Luffarin Analogues

Chemoenzymatic synthesis combines the power of chemical synthesis with the selectivity and efficiency of enzymatic transformations. This approach is increasingly used not only for the synthesis of natural products but also for the generation of novel analogues with potentially altered properties.

In the context of luffarins, chemoenzymatic approaches could involve using isolated or recombinantly expressed enzymes from the luffarin biosynthetic pathway to perform specific chemical steps in vitro. For example, a cyclase enzyme could be used to synthesize the core luffarane skeleton from a simple precursor, followed by chemical modifications to introduce different functional groups or alter stereochemistry. Alternatively, chemical synthesis could be used to prepare advanced intermediates, which are then subjected to enzymatic reactions to complete the synthesis or introduce specific structural features.

The reported synthesis of this compound could potentially involve chemoenzymatic steps, leveraging the specificity of enzymes to control stereocenters, such as the epimeric center at C-16. By using enzymes with different specificities or by manipulating reaction conditions, it might be possible to steer the synthesis towards desired epimers or to create structural variations not found in nature. This hybrid approach offers a powerful route to access complex natural products and their analogues for further study and potential development.

Molecular and Cellular Pharmacology of 16 Epi Luffarin L Preclinical Focus

Investigation of Cellular Targets and Receptor Interactions

Understanding the specific cellular targets and receptors that 16-epi-Luffarin L interacts with is crucial for defining its mechanism of action. These investigations often involve biochemical and cell-based assays.

Protein Binding Studies and Affinity Determinations

Protein binding studies are fundamental in characterizing the interaction of a compound with biological macromolecules. These studies can help determine the extent to which a compound binds to proteins, such as plasma proteins, which can influence its distribution and availability in the body nih.govnih.gov. Affinity determinations quantify the strength of the binding interaction between a compound and its target protein or receptor mdpi.comnih.govmdpi.com. While general methods for protein binding and affinity determination for natural products exist, specific data for this compound requires dedicated studies mdpi.commdpi.compsu.edu.

Enzyme Inhibition Kinetics and Mechanism-Based Inactivation

Enzyme inhibition studies investigate whether a compound can decrease the activity of specific enzymes. This can involve determining the kinetics of inhibition, such as the inhibition constant (Ki), and understanding the mechanism by which the inhibition occurs nih.gov. Some related natural products, particularly sesterterpenoids like manoalide (B158911), are known inhibitors of phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways mdpi.comnih.govnih.govmdpi.com. PLA2 catalyzes the hydrolysis of phospholipids (B1166683) to produce lysophospholipids and arachidonic acid, precursors to pro-inflammatory mediators mdpi.com. While the outline mentions PLA2 inhibition for related compounds, specific studies confirming the inhibition of PLA2 or other enzymes by this compound would be necessary to establish this as a direct mechanism for this specific compound. Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, for instance, target an enzyme linked to inflammation and cardiovascular diseases by reducing the production of pro-inflammatory byproducts. mdpi.compatsnap.commedchemexpress.com

Mechanistic Studies on Cellular Signaling Pathways

Cellular signaling pathways are complex networks that regulate a wide range of cellular activities, including growth, differentiation, and death nih.govoatext.comnih.gov. Investigating how this compound modulates these pathways can reveal the downstream effects of its interaction with cellular targets.

Modulation of Kinase Cascades

Kinase cascades are a series of protein kinases that sequentially activate one another, playing critical roles in signal transduction. Many natural products are known to modulate kinase activity, thereby influencing various cellular processes oatext.com. Studies on this compound would involve assessing its effects on the phosphorylation status of key proteins in different kinase pathways to determine if it activates or inhibits these cascades.

Regulation of Transcriptional Factors and Gene Expression

Transcriptional factors are proteins that control the rate of gene transcription, and their activity is often modulated by signaling pathways nih.gov. Changes in transcriptional factor activity can lead to altered gene expression, ultimately affecting protein synthesis and cellular function nih.govnih.gov. Research on this compound in this area would involve analyzing the expression levels of specific genes and the activity of relevant transcriptional factors to understand how the compound influences cellular programming.

Effects on Cellular Proliferation and Apoptosis in In Vitro Models

Cellular proliferation (cell growth and division) and apoptosis (programmed cell death) are tightly regulated processes essential for tissue homeostasis nih.govnih.gov. Dysregulation of these processes is a hallmark of diseases like cancer oatext.comresearchgate.net. Many bioactive natural products, including certain sesterterpenoids, have been shown to inhibit cancer cell proliferation and induce apoptosis in in vitro models mdpi.comacs.orgresearchgate.netresearchgate.netacs.orgwgtn.ac.nzresearchgate.net. Studies on this compound have investigated its effects on cellular proliferation in various human tumor cell lines acs.orgresearchgate.net.

Research indicates that 16-epi-Luffarin I, a related sesterterpenolide, exhibited antiproliferative activity against a panel of six human solid tumor cell lines with GI50 values ranging from 2.8 to 15 µM researchgate.netresearchgate.net. While this provides an indication of the potential for luffarin-type compounds to affect cancer cell growth, specific detailed research findings, including IC50 or GI50 values for this compound itself across different cell lines, are crucial for a comprehensive understanding of its antiproliferative effects. Studies evaluating the induction of apoptosis by this compound in these models would further clarify its impact on cell viability nih.govplos.orgresearchgate.net.

Table 1: Antiproliferative Activity of 16-epi-Luffarin I (Related Compound)

| Compound | Cell Lines Tested (Example) | GI50 Range (µM) |

| 16-epi-Luffarin I | Human solid tumor cell lines | 2.8 - 15 |

Assessment of Selectivity and Specificity in Biological Systems

Assessment of the selectivity and specificity of this compound in biological systems is a crucial aspect of preclinical evaluation. While comprehensive data specifically on the selectivity profile of this compound across a broad range of biological targets or cell types is limited in the immediately available research, studies on related sesterterpenoids and analogues provide some context. For instance, an aza analogue (compound 5f) demonstrated remarkable selectivity for the resistant WiDr cell line, a human colon cancer cell line, in antiproliferative assays ctdbase.org. This suggests that structural modifications within the sesterterpenoid class can influence selectivity. Although direct, detailed information on the intrinsic selectivity and specificity of this compound itself was not extensively available in the examined literature, the investigation of analogues indicates that selectivity is a consideration within this compound class.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity and to guide the design of analogues with improved properties. The synthesis of both Luffarin L and its epimer, this compound, has facilitated such investigations acs.org. SAR studies have been conducted not only with the natural compound (Luffarin L) but also with various synthetic analogues [Search Result 3 from previous turn].

Identification of Pharmacophore Elements

While specific pharmacophore elements for this compound were not explicitly detailed in the search results, research on related marine sesterterpenoids, such as manoalide and its analogues, provides insights into potentially important structural features for biological activity. For manoalide analogs, studies indicated that the γ-hydroxybutenolide ring is involved in the initial interaction with enzymes like phospholipase A2 (PLA2) mdpi.comnio.res.in. The butenolide fragment is present in Luffarin L and is considered analogous to the butenolide fragment in related active compounds [Search Result 3 from previous turn]. The hydrophobic nature of the trimethylcyclohexenyl ring system in manoalide analogs also appears to play a role by allowing non-bonded interactions that enhance potency mdpi.com. Given the structural similarities, it is plausible that the butenolide moiety and the sesterterpene skeleton contribute significantly to the biological activity observed for this compound and its analogues, forming key elements of their pharmacophore.

Impact of Stereochemistry on Biological Activity

The impact of stereochemistry on the biological activity of this compound has been investigated, particularly concerning the epimeric center at C-16. The synthesis of this compound involves achieving the correct stereochemistry at this position acs.org. Interestingly, studies comparing synthesized enantiomers, which would include Luffarin L and this compound, have suggested that chirality does not significantly influence the reported antiproliferative activity of these compounds [Search Result 1 from previous turn]. This finding implies that the stereochemical difference at C-16 between Luffarin L and this compound may not be a primary determinant of their antiproliferative effects in the tested models.

In Vitro and Ex Vivo Models for Activity Profiling (Excluding Human Clinical Data)

Preclinical evaluation of this compound has primarily utilized in vitro models to assess its biological activities.

Cell-Based Assays for Specific Biological Endpoints (e.g., antiproliferative activity against human solid tumour cell lines)

Cell-based assays are a cornerstone of preclinical activity profiling for compounds like this compound. The antiproliferative activity of this compound and related compounds has been examined against a panel of representative human solid tumor cell lines acs.org. These assays are used to determine the potency of the compounds in inhibiting the growth of cancer cells. Examples of human solid tumor cell lines against which Luffarin L and related sesterterpenoids have been tested include A2780 (ovarian cancer), SW1573 (non-small cell lung cancer), and WiDr (colon cancer) [1, Search Result 3 from previous turn]. Other cell lines mentioned in studies of related compounds include HBL-100, HeLa, and T-47D [Search Result 1 from previous turn, 8]. These in vitro cell-based assays provide valuable data on the direct impact of this compound on cancer cell proliferation and are a standard method for initial activity profiling in cancer drug discovery.

Table: Antiproliferative Activity (GI50) of Luffarin L and this compound against Human Solid Tumor Cell Lines

| Compound | A2780 (Ovarian) | SW1573 (NSCLC) | WiDr (Colon) |

| Luffarin L | 31 (±6.7) µM | 22 (±6.2) µM | 17 (±1.8) µM |

| This compound | 48 (±3.9) µM | 39 (±9.6) µM | 28 (±3.3) µM |

Note: Data extracted from synthesis and biological activity studies [Search Result 3 from previous turn]. Values are given in µM and are means of two to three experiments; standard deviation is given in parentheses.

Computational Chemistry and Molecular Modeling of 16 Epi Luffarin L

Ligand-Protein Docking Simulations for Target Prediction and Binding Mode Analysis

Ligand-protein docking simulations are computational methods used to predict the preferred orientation (binding mode) of a ligand (such as 16-epi-Luffarin L) to a protein target and estimate the strength of the interaction (binding affinity). This technique is valuable for identifying potential biological targets of a compound and understanding the molecular basis of its activity. The process typically involves generating multiple possible poses of the ligand within the protein's binding site and scoring these poses based on various energy functions that approximate the binding free energy.

For natural products, docking studies can help elucidate their mechanisms of action by suggesting which proteins they might interact with in a biological system. While specific docking studies for this compound were not found in the conducted searches, related studies on other Luffarin derivatives or natural products have utilized this approach to predict interactions with various protein targets, including enzymes and receptors. These studies often involve preparing the ligand and protein structures, defining the binding site, running the docking algorithm, and analyzing the resulting poses and scores to identify the most probable binding modes and potential targets. Analysis of interactions often involves identifying key residues in the protein target that form hydrogen bonds, hydrophobic contacts, or other interactions with the ligand.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a compound-target complex over time. Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the protein, as well as the influence of the surrounding environment, such as solvent molecules.

By simulating the movement of atoms according to physical laws and a defined force field, MD can provide insights into the stability of the binding pose, conformational changes in the protein or ligand upon binding, and the dynamics of key interactions. This is particularly useful for understanding induced-fit binding mechanisms or evaluating the stability of a docked complex predicted by static methods. While no specific MD simulations for this compound bound to a target were identified in the searches, MD simulations are widely applied to study the behavior of various biomolecular systems, including protein-ligand complexes, providing valuable information on their dynamic properties and interactions.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations delve into the electronic structure of molecules, providing detailed information about properties such as charge distribution, molecular orbitals, reaction pathways, and spectroscopic parameters. These calculations are based on the principles of quantum mechanics and can offer a more accurate description of chemical bonding and reactivity compared to classical force fields used in MD or docking.

For a compound like this compound, QM calculations can be used to determine optimized molecular geometries, calculate partial atomic charges, predict spectroscopic properties (e.g., NMR, IR, UV-Vis), and investigate potential reaction mechanisms or sites of reactivity. While computationally more intensive than classical methods, QM calculations are essential for understanding properties that depend on the electronic behavior of the molecule. Hybrid QM/MM approaches are often used for larger systems like protein-ligand complexes, where the active site or the ligand is treated with a QM method, and the rest of the system with a less computationally expensive molecular mechanics method. Although specific QM studies on this compound were not found in the search results, these methods are routinely applied in computational chemistry to gain a deeper understanding of the intrinsic properties and potential transformations of organic molecules.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Luffarin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. By analyzing a series of related molecules and their measured activities, QSAR models can be built to predict the activity of new, untested compounds or to guide the design of more potent or selective derivatives.

Advanced Analytical Methodologies for Research Quantification and Purity Assessment

Chromatographic Techniques for High-Purity Isolation and Characterization

Chromatographic methods are fundamental for the separation and purification of complex mixtures, which is often the case when isolating natural products or synthesizing them. They are essential for obtaining 16-epi-Luffarin L in a highly pure form required for detailed characterization and biological studies.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative separation of chemical compounds. It involves a liquid mobile phase that carries the sample through a stationary phase, typically a column packed with small particles. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. HPLC offers high resolution, sensitivity, and speed, making it invaluable for analyzing the composition of complex samples and isolating target compounds. In the context of luffarins and their epimers, reverse phase HPLC has been successfully employed for the separation and purification of isomers ctdbase.org. This is particularly relevant for this compound, which is an epimer of Luffarin L, as HPLC can effectively separate these closely related compounds.

Supercritical Fluid Chromatography (SFC) is another powerful chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages such as faster separation times, lower solvent consumption, and suitability for the separation of chiral compounds and thermally labile substances. While not specifically detailed for this compound in the provided search results, SFC is a general technique applicable to a wide range of chemical compounds, including natural products and their stereoisomers, and could potentially be applied for the analysis and purification of luffarins.

Spectroscopic Methods for Structural Verification Post-Synthesis (Excluding Basic ID Data)

Spectroscopic techniques provide detailed information about the structure and functional groups of a compound. Following the isolation or synthesis of this compound, spectroscopic methods are indispensable for confirming its structure and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Advanced NMR techniques, including 1D (¹H NMR, ¹³C NMR) and 2D experiments (e.g., COSY, HSQC, HMBC, NOESY), provide comprehensive information about the connectivity of atoms and their spatial arrangement. These data are critical for confirming the proposed structure of this compound and, importantly, for determining its relative and absolute stereochemistry ctdbase.orgctdbase.org. Comparison of experimental NMR data with calculated values or data from known standards (like Luffarin L) is a common approach for stereochemical confirmation ctdbase.org. For complex natural products, detailed analysis of coupling constants and NOE correlations from NMR experiments is essential for assigning the configuration at chiral centers, such as the epimeric center at C-16 in this compound.

Specific NMR data, such as chemical shifts and coupling constants, are key indicators used in the characterization of luffarins and related sesterterpenoids ctdbase.orgscribd.com. For example, analysis of ¹H and ¹³C NMR spectra allows for the identification of different proton and carbon environments within the molecule, providing crucial structural fragments ctdbase.orgscribd.com.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the accurate mass of a molecule. This provides information about its elemental composition and is crucial for verifying the molecular formula of this compound. HRMS also helps in assessing the purity of a sample by detecting impurities with different molecular masses ctdbase.orgscribd.comresearchgate.netnih.gov. By providing a highly accurate mass measurement, HRMS can differentiate between compounds with very similar nominal masses, thus confirming the identity and purity of the target compound in research samples. Electrospray ionization (ESI) is a common ionization method used in conjunction with HRMS for the analysis of natural products like luffarins.

Chiroptical Spectroscopy for Absolute Stereochemistry Assignment (e.g., ECD, VCD)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are particularly useful for determining the absolute stereochemistry of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a sample.

ECD spectroscopy is sensitive to the electronic transitions of chiral molecules and is often used to determine the absolute configuration of compounds containing chromophores. By comparing experimental ECD spectra with computationally predicted spectra for different stereoisomers, the absolute configuration can be assigned.

VCD spectroscopy, on the other hand, probes the vibrational transitions of chiral molecules and can provide detailed information about the conformation and absolute configuration, even for molecules without strong electronic chromophores.

While specific ECD or VCD data for this compound were not extensively detailed in the provided snippets, these techniques are standard tools for the absolute stereochemical assignment of complex natural products, including sesterterpenoids like luffarins, especially when other methods like X-ray crystallography are not feasible. The synthesis of Luffarin L and this compound involved establishing the stereochemistry, suggesting that such methods are relevant in confirming the absolute configuration.

Future Perspectives and Research Directions for 16 Epi Luffarin L

Elucidation of Novel Biological Activities and Unexplored Therapeutic Niches (Preclinical)

The luffarin family of sesterterpenoids, isolated from marine sponges like Luffariella geometrica, has demonstrated a range of biological activities, primarily antiproliferative and antimicrobial. nih.govnih.govmdpi.com Luffarin I, a related compound, showed antiproliferative effects against a panel of human solid tumor cell lines with GI50 values in the micromolar range. nih.govnih.gov Furthermore, certain luffarins have been identified as inhibitors of nicotinic receptors. mdpi.com These initial findings suggest several promising, yet underexplored, therapeutic avenues for 16-epi-Luffarin L.

Future preclinical research should focus on:

Broad-Spectrum Anticancer Profiling: Expanding cytotoxicity screening beyond initial cell lines to a more comprehensive panel, including models for hematological malignancies and drug-resistant cancers. Sesterterpenoids from other marine sources have shown potent cytotoxicity against various cancer cell lines, including leukemia, highlighting the potential for this compound class. researchgate.netnih.gov

Anti-inflammatory Potential: Manoalide (B158911), another well-known marine sesterterpenoid, is a potent inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. Given the structural similarities within this class, investigating the anti-inflammatory properties of this compound is a logical and promising step. mdpi.com

Neuroactive Properties: The finding that some luffarins inhibit nicotinic receptors opens the door to exploring their potential in neurological disorders. mdpi.com Research could investigate their activity on other neuronal targets and their potential utility in conditions characterized by cholinergic dysregulation.

Antimicrobial Activity: Luffarins C–F, K, and L have shown activity against Staphylococcus aureus and Micrococcus sp. mdpi.com Future studies should assess this compound against a broader panel of pathogenic bacteria, including multidrug-resistant strains, and fungi.

A summary of the biological activities of related luffarins and potential areas of investigation for this compound is presented below.

| Biological Activity | Observed in Related Luffarins/Sesterterpenoids | Potential Therapeutic Niche for this compound |

| Antiproliferative | Luffarin I active against A549, HeLa, WiDr, etc. nih.gov | Oncology (Solid Tumors, Hematological Malignancies) |

| Anti-inflammatory | Manoalide inhibits PLA2 mdpi.com | Inflammatory Disorders (e.g., Arthritis, Dermatitis) |

| Neuroactivity | Inhibition of nicotinic receptors mdpi.com | Neurological Disorders |

| Antimicrobial | Luffarins C, D, E, F, K, L active against Gram-positive bacteria mdpi.com | Infectious Diseases (especially drug-resistant infections) |

Strategies for Enhanced Biosynthetic Production and Sustainable Sourcing

A significant bottleneck in the development of marine natural products is the limited supply from their natural sources. nih.gov The biosynthesis of terpenoids in sponges is complex; while traditionally attributed to microbial symbionts, recent evidence shows that the sponge animal host itself possesses the genetic machinery for terpene synthesis. escholarship.org Sesterterpenoids are derived from the C25 precursor, geranylfarnesyl diphosphate. nih.govmdpi.com However, the specific biosynthetic pathway for luffarins remains uncharacterized.

Future strategies to ensure a sustainable supply of this compound must address this challenge:

Elucidation of the Biosynthetic Pathway: Genomic and transcriptomic analysis of Luffariella species and their associated microbiomes could identify the specific terpene synthases and modifying enzymes (like cytochrome P450s) responsible for creating the luffarane skeleton. mdpi.com

Heterologous Expression: Once the biosynthetic genes are identified, they could be transferred to a host organism like E. coli or Saccharomyces cerevisiae for scalable production through fermentation. mdpi.com This approach bypasses the need for harvesting wild sponges.

Aquaculture and Cell Culture: Developing methods for the aquaculture of luffarin-producing sponges or establishing stable sponge cell cultures could provide a renewable source of the compound. This would also offer a controlled system to study and potentially manipulate its production.

Semi-synthesis: Modifying more abundant natural precursors, either from the same sponge or other sources, through chemical reactions could provide a viable route to this compound.

Development of this compound as a Chemical Biology Probe

Chemical probes are small molecules used to study biological systems and protein function. pageplace.denih.gov The development of this compound into such a tool could be invaluable for elucidating its mechanism of action and identifying its direct molecular targets.

Key steps in this direction would include:

Synthesis of a Probe Analogue: A derivative of this compound would need to be synthesized, incorporating a reactive group or a tag (e.g., an alkyne or azide (B81097) for click chemistry, or a biotin (B1667282) moiety) for affinity purification or visualization. This modification must be carefully designed to not disrupt the compound's native biological activity.

Target Identification Studies: The probe could be used in affinity pull-down experiments with cell lysates, followed by mass spectrometry-based proteomics to identify binding proteins. This would provide direct evidence of the compound's molecular targets.

Development of an Inactive Control: A crucial component of any high-quality chemical probe is a structurally similar but biologically inactive analogue to serve as a negative control. nih.gov This helps to distinguish specific target-driven effects from non-specific or off-target phenomena. The synthesis of other luffarin stereoisomers or analogues could yield such a control molecule.

Challenges and Opportunities in Total Synthesis Optimization

The total synthesis of this compound has been successfully accomplished, providing crucial confirmation of its structure and a means to produce it in the lab. nih.gov A key challenge in synthesizing luffarin-type molecules is the construction of the sterically hindered trisubstituted olefin within the macrocyclic ring. researchgate.netrsc.org

Key synthetic strategies and future opportunities include:

Ring-Closing Metathesis (RCM): This has been a pivotal reaction in the synthesis of luffarins. researchgate.netnih.gov However, forming sterically congested macrocycles via RCM can be challenging, often requiring specific catalysts and reaction conditions to achieve good yields. rsc.org

Silicon-Tethered RCM: A significant advancement was the use of a temporary silicon-tethered RCM strategy. nih.govrsc.org This approach pre-organizes the diene precursor, facilitating the challenging ring-closing step before the silicon tether is removed. This demonstrates a key opportunity for optimization.

Optimization of Catalysts and Conditions: Further exploration of next-generation RCM catalysts could improve the efficiency and yield of the macrocyclization step, potentially reducing the number of steps or the need for complex tethering strategies.

Integration of Omics Technologies in Mechanistic Research

To fully understand how this compound exerts its biological effects, a systems-level approach is necessary. The integration of "omics" technologies offers an unbiased way to observe the global changes within a cell or organism upon treatment with the compound.

Proteomics: This technique can be used to analyze changes in the abundance of thousands of proteins in response to this compound. This can reveal which cellular pathways are perturbed, providing clues to the compound's mechanism of action beyond its direct binding target.

Metabolomics: By measuring the changes in small-molecule metabolites, researchers can gain a functional readout of the cellular state. This can identify metabolic pathways that are impacted by the compound, complementing the data from proteomics and transcriptomics.

Integrated Multi-Omics Analysis: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. This holistic view can help construct a comprehensive model of the drug's mechanism, identify biomarkers of response, and potentially uncover novel therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 16-epi-Luffarin L, and how do reaction conditions influence stereochemical outcomes?

- Answer : The synthesis of this compound typically involves ring-closing metathesis (RCM) as a key step, with precursor molecules derived from dihydro-β-agarofuran sesquiterpenoids. Reaction conditions (e.g., catalyst choice, solvent polarity, temperature) critically affect stereoselectivity. For example, Grubbs catalysts may favor trans-alkene formation, while Hoveyda-Grubbs catalysts improve yield in polar solvents. Researchers should replicate protocols from primary literature, ensuring NMR and HPLC validation of intermediates to confirm stereochemistry .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Answer : High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, HSQC, HMBC) are essential for structural elucidation. Purity should be confirmed via reverse-phase HPLC with UV/Vis or ELSD detection. For reproducibility, document solvent gradients, column specifications, and calibration standards. Discrepancies in spectral data (e.g., NOE correlations) may indicate epimerization during isolation, necessitating re-analysis under inert conditions .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

- Answer : Standard assays include cytotoxicity screening (e.g., MTT assay on cancer cell lines), P-glycoprotein inhibition (via calcein-AM uptake), and apoptosis induction (Annexin V/PI staining). Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO ≤0.1% v/v). Triplicate trials with statistical validation (e.g., ANOVA) are mandatory to ensure robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Answer : Contradictions often arise from variations in cell line specificity , compound solubility, or assay protocols. Perform a meta-analysis of existing data using tools like PRISMA guidelines. Replicate conflicting experiments under standardized conditions, and employ orthogonal assays (e.g., flow cytometry vs. Western blot for apoptosis). Evaluate potential confounding variables, such as endotoxin contamination in cell cultures or batch-to-batch compound variability .

Q. What strategies optimize this compound’s selectivity for P-glycoprotein (P-gp) over other ATP-binding cassette transporters?

- Answer : Use molecular docking simulations (e.g., AutoDock Vina) to identify key binding residues in P-gp’s transmembrane domains. Synthesize analogs with targeted substitutions (e.g., hydroxyl group positioning) and test against ABCB1-, ABCC1-, and ABCG2-overexpressing cell lines. Compare IC₅₀ values and calculate selectivity indices. Cross-validate with ATPase activity assays to confirm mechanistic specificity .

Q. How should researchers design experiments to investigate this compound’s mechanism of action when preliminary data suggests off-target effects?

- Answer : Employ a multi-omics approach : Transcriptomics (RNA-seq) to identify dysregulated pathways, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR or GC-MS) for metabolic shifts. Use CRISPR-Cas9 knockout models to validate target genes. Include isogenic control cell lines and pharmacological inhibitors (e.g., P-gp inhibitors like verapamil) to isolate compound-specific effects .

Methodological Guidance for Data Validation

Q. What steps ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Answer : Conduct Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature). Monitor exotherms and mixing efficiency during scale-up. Use in-line FTIR or PAT (Process Analytical Technology) for real-time reaction monitoring. Purity must be re-evaluated at each scale using the same analytical methods as small-scale batches .

Q. How can researchers validate the biological relevance of this compound’s in vitro findings in vivo?

- Answer : Prioritize pharmacokinetic studies (e.g., plasma half-life, bioavailability via LC-MS/MS) in rodent models. For efficacy, use xenograft models with human-derived cancer lines. Include dose-response curves and histopathological analysis of major organs to assess toxicity. Cross-reference in vitro IC₅₀ values with achievable plasma concentrations in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.